AFP-07 free acid - 788799-13-3

AFP-07 free acid

Catalog Number: EVT-258517
CAS Number: 788799-13-3
Molecular Formula: C22H30F2O5
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alpha-fetoprotein (AFP) is a glycoprotein classified as a tumor marker, primarily used in clinical settings for the diagnosis and monitoring of hepatocellular carcinoma (HCC). [, , , ] It is typically found in high concentrations during fetal development but exists at low levels in healthy adults. Elevated AFP levels in adults can indicate various conditions, including HCC, benign liver diseases, and certain germ cell tumors. [, , , ]

Source and Classification

AFP-07 free acid is classified within the category of prostacyclin analogs. These compounds are synthesized to mimic the effects of natural prostacyclin, which is an unstable prostanoid involved in various physiological processes, such as vasodilation and inhibition of platelet aggregation. The unique structural modifications in AFP-07 enhance its stability and biological activity compared to other analogs .

Synthesis Analysis

The synthesis of AFP-07 free acid involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available prostacyclin precursors.
  2. Fluorination: A critical step involves introducing fluorine atoms at the 7-position of the prostacyclin structure, often achieved through electrophilic fluorination methods.
  3. Functional Group Modifications: Subsequent reactions may involve protecting group strategies to ensure selective reactions at specific sites on the molecule.
  4. Purification: The final product is purified using techniques such as chromatography to isolate AFP-07 free acid from by-products and unreacted materials.

Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of AFP-07 free acid can be described as follows:

  • Chemical Formula: C20_{20}H22_{22}F2_2O5_5
  • Molecular Weight: Approximately 384.39 g/mol
  • Structural Features:
    • The compound features a bicyclic core typical of prostacyclin derivatives.
    • The presence of two fluorine atoms at the 7-position enhances its receptor binding affinity and metabolic stability.

The molecular conformation plays a crucial role in its interaction with the prostacyclin receptor, influencing both potency and selectivity .

Chemical Reactions Analysis

AFP-07 free acid participates in several types of chemical reactions:

  1. Oxidation: This can modify functional groups, potentially altering biological activity.
  2. Reduction: Reduction reactions may be employed to convert certain functional groups into their corresponding alcohols or amines.
  3. Substitution: Particularly involving fluorine atoms, substitution reactions can lead to the formation of various analogs with different biological profiles.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and catalysts that facilitate substitution reactions under controlled conditions .

Mechanism of Action

The mechanism of action for AFP-07 free acid primarily involves its interaction with the prostacyclin receptor:

  • Target Interaction: It binds to the IP receptor with a dissociation constant (Ki) value of approximately 0.561 nM, indicating high affinity.
  • Biochemical Pathways: Upon binding, AFP-07 activates downstream signaling pathways that lead to vasodilation and inhibition of platelet aggregation.

This activation results in increased intracellular cyclic adenosine monophosphate levels, which mediate various physiological responses associated with vascular health .

Physical and Chemical Properties Analysis

AFP-07 free acid exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but less soluble in water.
  • Stability: Enhanced stability due to fluorination compared to non-fluorinated analogs.

These properties are essential for its application in laboratory settings and pharmaceutical formulations .

Applications

AFP-07 free acid has diverse applications across scientific disciplines:

  1. Chemistry: Used as a reference compound in studies involving prostacyclin analogs.
  2. Biology: Investigated for its role in understanding prostacyclin receptor functions and related biological processes.
  3. Medicine: Explored for therapeutic potential in conditions like pulmonary hypertension and other vascular disorders due to its ability to inhibit platelet aggregation.
  4. Pharmaceutical Development: Serves as a tool in drug discovery efforts aimed at developing new treatments targeting vascular health .
Introduction to AFP-07 Free Acid in Contemporary Pharmacology

Historical Development of Prostacyclin Analogues as IP Receptor Agonists

Prostacyclin (PGI₂), discovered in 1976, is an endogenous eicosanoid critical for vascular homeostasis through vasodilation and platelet aggregation inhibition [3] [7]. Its clinical utility has been limited by extreme chemical instability (half-life <3 minutes in vivo), driving the development of synthetic analogues. Early agents like epoprostenol (1980s) required continuous infusion due to rapid degradation, while iloprost (1990s) introduced inhalable formulations [3] [7]. The 2000s saw orally active agents (e.g., treprostinil), though non-selective activation of EP receptors caused dose-limiting side effects [4] [7]. This evolution underscored the need for receptor-specific agonists with enhanced stability.

Table 1: Evolution of Prostacyclin Analogues

GenerationKey AgentsAdvantagesLimitations
FirstEpoprostenolBioidentical to PGI₂Half-life <6 min; IV infusion only
SecondIloprostInhalable formulationNon-selective (EP1/EP3 activation)
ThirdTreprostinil, BeraprostOral bioavailabilityOff-target effects (headache, flushing)
FourthAFP-07Sub-nanomolar IP affinity; Fluorinated stabilityEP4 activation in co-expressed tissues

AFP-07 Free Acid: A Fluorinated Prostacyclin Derivative in Receptor Pharmacology

AFP-07 (5Z-[(3aR,4R,5R,6aS)-3,3-difluorohexahydro-5-hydroxy-4-[(1E,3S,4S)-3-hydroxy-4-methyl-1-nonen-6-ynyl]-2H-cyclopenta[b]furan-2-ylidene]-pentanoic acid) is a 7,7-difluoro-substituted prostacyclin derivative engineered to overcome inherent instability [1] [6]. The difluorination at C7 replaces the labile enol ether of native PGI₂ with a hydrolysis-resistant motif, extending its functional half-life while preserving conformational geometry [3] [6]. AFP-07 exhibits exceptional potency at the human IP receptor:

  • Binding affinity (Ki): 0.561 nM for IP, 100-fold greater than iloprost [6]
  • Functional potency: Half-maximal cAMP stimulation at 10 pM in IP-expressing cells [6]

Receptor selectivity profiling reveals >100-fold selectivity against EP1–EP3 receptors (Ki >100 nM), though moderate EP4 affinity (Ki >10 nM) is observed [1] [6]. This EP4 cross-reactivity becomes physiologically relevant in tissues co-expressing IP/EP4 receptors (e.g., saphenous veins), where AFP-07-induced vasorelaxation is partially inhibited by EP4 antagonists like AH-23848 [1] [5].

Table 2: Receptor Selectivity Profile of AFP-07 Free Acid

ReceptorKi (nM)Selectivity vs. IPFunctional Consequence
IP0.561ReferencecAMP elevation; vasodilation
EP1>100>178-foldNegligible activity
EP2>100>178-foldNegligible activity
EP3>100>178-foldNegligible activity
EP4>10>18-foldVasorelaxation in IP/EP4-coexpressing tissues

Academic Significance in Prostaglandin Signaling Research

AFP-07’s pharmacological precision has made it indispensable for dissecting prostaglandin signaling mechanisms. Key research applications include:

  • IP Receptor Activation Studies: Cryo-EM structures of IP bound to agonists (e.g., MRE-269) reveal that AFP-07’s carboxyl group forms a salt bridge with R279⁷·⁴⁰ in IP’s ligand pocket, while its fluorinated core stabilizes hydrophobic interactions with V71²·⁶¹ and L275⁷·³⁶ [4]. Mutagenesis studies confirm these residues are essential for IP activation [4].

  • Vascular Tone Regulation Models: In guinea pig saphenous vein and rabbit vascular beds, AFP-07’s vasorelaxant effects are partially antagonized by EP4 blockers, highlighting receptor co-expression dynamics in vascular tissues [1] [5]. This provides a model for studying tissue-specific receptor crosstalk.

  • Fluorination Impact Analysis: As part of a broader exploration of fluorinated prostanoids (e.g., 10,10-difluoro-13,14-dehydro-PGI₂), AFP-07 demonstrates how C7 difluorination balances stability and receptor engagement—a strategy informing next-generation agonists [3] [6].

  • Comparative Pharmacology: AFP-07 enables direct comparison with partial IP agonists (e.g., taprostene) and non-prostanoid agents (e.g., selexipag), clarifying how ligand efficacy influences therapeutic outcomes in PAH and thrombosis [5] [7].

Properties

CAS Number

788799-13-3

Product Name

AFP-07 free acid

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid

Molecular Formula

C22H30F2O5

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C22H30F2O5/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28)/b12-11+,19-9-/t14-,15-,16+,17+,18-,21+/m0/s1

InChI Key

PVHIRYQSPDZLLG-HPUAWPBWSA-N

SMILES

CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)(F)F)O)O

Solubility

Soluble in DMSO

Synonyms

AFP-07 free acid; AFP 07 free acid; AFP07 free acid;

Canonical SMILES

CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)(F)F)O)O

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)(F)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.